Sodium 6-bromo-1,3-benzothiazole-2-carboxylate
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Overview
Description
Sodium 6-bromo-1,3-benzothiazole-2-carboxylate is a chemical compound with the molecular formula C8H3BrNNaO2S and a molecular weight of 280.07 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them versatile in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-bromo-1,3-benzothiazole-2-carboxylate typically involves the reaction of 6-bromo-1,3-benzothiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-bromo-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in various chemical syntheses.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Sodium 6-bromo-1,3-benzothiazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 6-bromo-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key metabolic or signaling pathways .
Comparison with Similar Compounds
6-Bromo-2-methylbenzothiazole: Similar in structure but with a methyl group instead of a carboxylate group.
6-Bromo-2-chlorobenzothiazole: Contains a chlorine atom instead of a carboxylate group.
Uniqueness: Sodium 6-bromo-1,3-benzothiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylate group enhances its solubility in water and its ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
sodium;6-bromo-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S.Na/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQUWUXQANMTKZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrNNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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